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Cat. No.: B8820285
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Executive Summary

In the high-stakes environment of beta-lactam antibiotic development, impurity profiling is not
merely a compliance checkbox but a critical determinant of drug safety and immunogenicity.[1]
Piperacillin Impurity T (EP designation), commonly known as the Piperacillin Dimer,
represents a significant degradation challenge.[1]

This guide provides a definitive technical analysis of Impurity T, elucidating its complex
chemical structure, the kinetics of its formation via beta-lactam ring opening, and rigorous
protocols for its analytical control. Unlike generic summaries, this document focuses on the
causal mechanisms required to mitigate this impurity in formulation and storage.

Chemical Structure and Identity

Piperacillin Impurity T is a high-molecular-weight dimer formed by the covalent condensation of
a parent piperacillin molecule with its primary hydrolysis product, piperacillin penicilloic acid.[1]

Definitive Identification
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o Common Name: Piperacillin Dimer (Impurity T)[1]
o EP Designation: Impurity T

« CAS Number: 2170771-53-4[1][2][3][4]

e Molecular Formula: CaeHs4N10014S2[1]

e Molecular Weight: 1035.11 g/mol [1][2][5]

Structural Elucidation

The structure is characterized by an intact beta-lactam ring on one unit and an opened
thiazolidine ring on the second unit.[1] The linkage typically occurs via an amide bond formed
between the carboxyl group of the intact piperacillin (or its activated derivative) and the
secondary amine generated by the opening of the beta-lactam ring in the penicilloic acid
moiety.[1]

IUPAC Name (EP Standard): (2R,4S)-2-[(R)-carboxy[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-
carbonyl)amino]-2-phenylacetyllamino]methyl]-3-[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-
dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-
azabicyclo[3.2.0]heptane-2-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.[1][2]

Key Structural Features:

e Unit A (Intact): Contains the 7-oxo0-4-thia-1-azabicyclo[3.2.0]heptane core (beta-lactam ring
intact).[1]

» Unit B (Hydrolyzed): Contains a 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid core (beta-
lactam ring opened).[1]

e Linkage: The "heptane-2-carbonyl" moiety of Unit A is amide-linked to the nitrogen of the
thiazolidine ring in Unit B.[1]

Mechanistic Formation Pathway

The formation of Impurity T is a second-order reaction dependent on the concentration of
piperacillin and the presence of its hydrolysis product.[1] It is catalyzed by basic pH and
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elevated temperatures.[1]

The Cascade

e Initiation (Hydrolysis): The beta-lactam ring of a piperacillin molecule is hydrolyzed (often by
trace moisture or high pH), breaking the C-N bond and forming Piperacillin Penicilloic Acid.
[1] This exposes a secondary amine within the thiazolidine ring.[1]

» Nucleophilic Attack (Dimerization): The newly exposed secondary amine of the penicilloic
acid acts as a nucleophile.[1] It attacks the carbonyl carbon of the C2-carboxylic acid (or a
mixed anhydride intermediate) of a second, intact piperacillin molecule.[1]

 Stabilization: The resulting amide bond creates the stable dimer (Impurity T).[1]

_____________________
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Nucleophilic Attack
(Amine -> Carboxyl/Carbonyl)
Piperacilin (Second Molecule)

Click to download full resolution via product page

Figure 1: Mechanistic pathway of Piperacillin Impurity T formation via nucleophilic attack of the
hydrolyzed penicilloic acid intermediate.[1]

Analytical Characterization & Control
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Detecting Impurity T requires high-resolution separation due to its structural similarity to other
degradants and the parent molecule.[1]

: _ E

Parameter Specification / Value Notes

. . i Relative to Piperacillin peak
Relative Retention Time (RRT) ~2.5-3.0 ) ]
(varies by gradient)

UV Detection 220 nm Amide/Carbonyl absorption
Mass Spectrometry (ESI+) [M+H]* =1035.1 Distinctive dimer mass
o Depending on specific
Limit (EP) NMT 0.2% - 0.5% )
monograph version
N ) Poor solubility in water leads to
Solubility Soluble in DMSO, Methanol

particulate formation

Experimental Protocol: HPLC Method for Impurity T

Note: This protocol is derived from EP/USP harmonized principles for related substances.
Reagents:

e Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 7.0 with KOH).
» Mobile Phase B: Acetonitrile (HPLC Grade).[1]

e Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1]

Instrument Parameters:

Column: C18 (L1), 250 mm x 4.6 mm, 5 pm (e.g., Hypersil ODS or equivalent).[1]

Flow Rate: 1.0 mL/min.[1][6]

Column Temp: 25°C.

Injection Volume: 20 pL.
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e Gradient Program:

o

0 min: 90% A/ 10% B[1]

[¢]

30 min: 40% A / 60% BJ[1]

[¢]

35 min: 40% A / 60% B[1]

[e]

40 min: 90% A/ 10% B
Procedure:

o Standard Preparation: Dissolve Piperacillin Impurity T Reference Standard (approx. 0.5 mg)
in 1 mL DMSO, then dilute to 100 mL with Diluent.

o Sample Preparation: Prepare Piperacillin API at 1.0 mg/mL in Diluent. Critical: Analyze
immediately. Dimerization can occur in the autosampler if left >4 hours.[1]

o System Suitability: Resolution between Piperacillin and nearest impurity > 2.0.[1]

Analytical Workflow Diagram

Sample Preparation

(2 mg/mL in Buffer/ACN)

[nject 20pL

HPLC Separation
(C18, Gradient Elution)

\\I\f Identification Needed

LC-MS Confirmation

UV Detection @ 220nm (Target m/z 1035)

Data Analysis
(Calc % Area vs Standard)
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Figure 2: Analytical workflow for the isolation and quantification of Piperacillin Impurity T.

Mitigation Strategies

The formation of Impurity T is a self-catalyzing process once hydrolysis begins.[1] Control

strategies must focus on preventing the initial formation of penicilloic acid.[1]

Strict pH Control: Maintain formulation pH between 6.0 and 7.0. At pH > 7.5, hydrolysis
accelerates, feeding the dimerization pathway.

Lyophilization Parameters: Ensure residual moisture is < 1.0%.[1] Moisture acts as the
initiator for the ring-opening step.[1]

Temperature Management: Store APl and lyophilized product at 2-8°C. Reconstituted
solutions should be used immediately, as dimerization rates double for every 10°C increase.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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